molecular formula C9H16ClN3O B2714381 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1385696-66-1

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B2714381
CAS No.: 1385696-66-1
M. Wt: 217.7
InChI Key: HAMANVVAKCLHSY-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS 1385696-66-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring the privileged 1,2,4-oxadiazole heterocycle linked to a piperidine scaffold. The 1,2,4-oxadiazole ring is renowned for its role as a bioisostere for ester and amide functional groups, offering enhanced metabolic stability and improved pharmacokinetic properties to potential drug candidates . This specific molecular architecture is a recurring motif in the development of novel bioactive compounds and is found in several commercially available drugs, including the cough suppressant Oxolamine and the antiviral agent Pleconaril . The integration of the piperidine ring further augments its utility, as this structure is a common feature in molecules designed to interact with biological targets in the central nervous system and beyond. Researchers are exploring 1,2,4-oxadiazole derivatives for an exceptionally wide spectrum of biological activities. These include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antidepressant properties . Some derivatives have shown potent in vitro antibacterial activity, while others are investigated as inhibitors of key pathways involved in cancer, such as the Sonic Hedgehog (Smo) signaling pathway . The product is provided as a solid and should be handled with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMANVVAKCLHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine in the presence of a suitable catalyst to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Chemical Formula : C9H15N3O·HCl
  • Molecular Weight : 217.7 g/mol
  • CAS Number : 183208-11-9

The structure of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride features a piperidine ring substituted with an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as agonists of human caseinolytic protease P (HsClpP). This mechanism is being explored as a novel strategy for cancer treatment, particularly for hepatocellular carcinoma (HCC) . The activation of HsClpP is believed to enhance mitochondrial function and promote apoptosis in cancer cells.

Neuropharmacological Effects

The compound has shown promise in the treatment of central nervous system (CNS) disorders. It acts as an antagonist to tachykinins, which are neuropeptides involved in various neurological functions. This property suggests potential applications in treating conditions such as anxiety disorders and depression .

Antimicrobial Properties

Preliminary research indicates that oxadiazole derivatives exhibit antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against certain bacterial strains .

Case Studies and Findings

StudyFocusFindings
Pace et al. (2024)Anticancer MechanismsIdentified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists with potential in HCC treatment .
Neuropharmacology Research (2023)CNS DisordersDemonstrated the efficacy of oxadiazole derivatives in reducing symptoms of anxiety and depression through tachykinin antagonism .
Antimicrobial Study (2023)Bacterial InhibitionShowed that compounds similar to this compound possess significant antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

a) 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

  • Structure : Methyl group replaces ethyl at the oxadiazole 5-position.
  • Molecular Weight : ~207.67 g/mol.
  • Shown to exhibit weaker affinity for 5-HT₁B/1D receptors in porcine models, suggesting the ethyl group enhances steric and hydrophobic interactions .

b) 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

  • Structure : Bulky tert-butyl substituent at the 5-position.
  • Molecular Weight : ~263.77 g/mol.
  • Key Differences: Increased steric hindrance may reduce metabolic stability but improve selectivity for specific targets . Limited solubility in aqueous media compared to ethyl and methyl analogs, complicating formulation .

c) 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

  • Structure : Methoxymethyl group at the 5-position.
  • Molecular Weight : ~251.72 g/mol.
  • Key Differences :
    • Enhanced polarity due to the ether oxygen, improving solubility but possibly reducing CNS penetration .

Piperidine Ring Modifications

a) 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

  • Structure : Oxadiazole moiety attached to the piperidine 3-position instead of 4-position.
  • Molecular Weight : Same as the 4-substituted analog.
  • Key Differences :
    • Altered spatial orientation affects receptor binding; e.g., reduced affinity for 5-HT₁B in porcine studies .

b) 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

  • Structure : Oxadiazole replaced by 1,2,4-triazole.
  • Molecular Weight : ~222.72 g/mol.

Pharmacological Profile

  • Target Receptors : The ethyl-substituted analog demonstrates moderate activity at 5-HT₁B/1D receptors , as inferred from studies on structurally related compounds like SB224289 (a 5-HT₁B antagonist) .
  • SAR Trends :
    • Ethyl > Methyl > tert-Butyl in receptor affinity (lipophilic groups favor binding in hydrophobic pockets).
    • 4-Position substitution on piperidine optimizes spatial alignment with receptor sites compared to 3-position .

Biological Activity

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The compound can be described by the following chemical characteristics:

PropertyValue
Molecular Formula C9H15N3O·HCl
Molecular Weight 217.7 g/mol
CAS Number 183208-11-9
Appearance White solid
Solubility Slightly soluble in water

This compound exhibits its biological effects primarily through interactions with various cellular targets. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, particularly in anticancer and antimicrobial activities. The compound acts as an agonist for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and may play a role in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Notably:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that it induced apoptosis in MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia) cells .
  • Mechanistic Insights : Flow cytometry assays revealed that the compound activates apoptotic pathways through increased expression of p53 and cleavage of caspase-3, indicating a dose-dependent induction of apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth at sub-micromolar concentrations. This suggests its potential utility in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Activity : A study conducted by Pace et al. (2024) explored the efficacy of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists. The findings indicated that these compounds could significantly reduce tumor growth in hepatocellular carcinoma models .
  • Antimicrobial Testing : In a separate investigation, derivatives of oxadiazoles were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxadiazole ring enhanced antimicrobial activity significantly compared to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization of precursor oxadiazole derivatives with piperidine scaffolds under controlled conditions. Key steps include:

  • Oxadiazole Formation : Reacting nitrile derivatives with hydroxylamine in ethanol/water mixtures at 80–100°C .
  • Piperidine Coupling : Introducing the ethyl-oxadiazole moiety via nucleophilic substitution or catalytic coupling (e.g., Pd-mediated cross-coupling) .
  • Hydrochloride Salt Formation : Precipitation using HCl in anhydrous solvents like dichloromethane .

Yield Optimization :
Statistical design of experiments (DoE) is critical. For example, factorial designs can evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) helps identify optimal conditions while minimizing trial runs .

Advanced: How can computational reaction path search methods be integrated with experimental synthesis to improve efficiency?

Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., density functional theory) with experimental feedback loops:

  • Reaction Path Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces to identify low-energy intermediates .
  • Machine Learning (ML) : Train ML models on existing kinetic data to predict regioselectivity in oxadiazole-piperidine coupling .
  • Closed-Loop Validation : Experimental results (e.g., HPLC purity data) refine computational models, reducing development time by 30–50% .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm piperidine ring conformation and oxadiazole substitution patterns (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 189.64 for [M+H]+^+) .
  • X-ray Crystallography : Resolves spatial arrangement of the ethyl-oxadiazole group relative to the piperidine ring .

Advanced: What strategies address discrepancies in biological activity data across studies involving piperidine-oxadiazole derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Solubility Variability : Use standardized DMSO stock solutions (<10% v/v) to minimize solvent effects .
  • Receptor Conformational Dynamics : Molecular docking studies (e.g., AutoDock Vina) account for target flexibility .
  • Meta-Analysis : Apply hierarchical clustering to published IC50_{50} values, identifying outliers linked to assay conditions (e.g., pH, temperature) .

Basic: How should safety protocols be designed for handling this compound given limited toxicity data?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Emergency Measures : Immediate skin decontamination with 5% acetic acid for spills .
  • Storage : Airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis .

Advanced: What reactor design principles optimize scalability for derivatives of this compound while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic oxadiazole cyclization steps (residence time: 2–5 min) .
  • Membrane Separation : Nanofiltration (MWCO 500 Da) removes unreacted precursors post-synthesis .
  • Process Analytical Technology (PAT) : Real-time FTIR monitoring adjusts reagent stoichiometry dynamically .

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